molecular formula C11H13BrO B1337453 2-Bromo-3-methyl-1-phenylbutan-1-one CAS No. 50735-03-0

2-Bromo-3-methyl-1-phenylbutan-1-one

Cat. No. B1337453
CAS RN: 50735-03-0
M. Wt: 241.12 g/mol
InChI Key: UCCCJNBTIJWCPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds, such as 1-bromobutane, has been explored. For instance, 1-bromobutane was synthesized from n-butyl alcohol, phosphorus, and liquid bromine using sulfuric acid as a catalyst, with a high yield of up to 83% under optimized conditions . This method could potentially be adapted for the synthesis of "2-Bromo-3-methyl-1-phenylbutan-1-one" by modifying the starting materials and reaction conditions to incorporate the phenyl and methyl groups at the appropriate positions on the butane backbone.

Molecular Structure Analysis

X-ray crystallography has been used to determine the stereochemistry of related compounds, such as the amino acid component of bestatin, which has a similar butanoic acid backbone . This technique could be applied to "2-Bromo-3-methyl-1-phenylbutan-1-one" to elucidate its molecular structure and confirm the configuration of its substituents.

Chemical Reactions Analysis

The autoxidation of optically active 1-bromo-2-methylbutane has been studied, revealing that the brominated radical can be trapped by oxygen before complete racemization occurs . This suggests that "2-Bromo-3-methyl-1-phenylbutan-1-one" may also undergo similar radical reactions, which could be relevant in understanding its reactivity and potential applications in synthesis.

Physical and Chemical Properties Analysis

The surface behavior of 1-bromobutane with isomeric butanol mixtures has been characterized, including measurements of surface tensions and thermodynamic properties . Additionally, vapor pressures and excess functions for mixtures of 1-bromobutane with alcohols have been measured , and excess enthalpies for mixtures of 1-bromobutane with various alcohols have been reported . These studies provide valuable data on the intermolecular interactions and thermodynamic behavior of brominated compounds, which could be relevant to "2-Bromo-3-methyl-1-phenylbutan-1-one" when considering its solubility, volatility, and potential as a solvent or reactant in organic synthesis.

Scientific Research Applications

  • Synthesis and Biological Activity Screening : Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including derivatives of 2-Bromo-3-methyl-1-phenylbutan-1-one, and investigated their cytotoxicity, anti-inflammatory, and antibacterial activities. They found low levels of cytotoxicity and an absence of antibacterial and anti-inflammatory activity in tested concentrations, which might be beneficial for their incorporation in prodrugs (Yancheva et al., 2015).

  • Investigation in Biofuels : Mack et al. (2014) investigated the anti-knock properties of biofuels, including compounds structurally similar to 2-Bromo-3-methyl-1-phenylbutan-1-one, for use as additives in spark ignition engines. They evaluated their potential using Research Octane Number (RON) and Blending Research Octane Number (BRON) (Mack et al., 2014).

  • Xanthine Oxidase Inhibitory Properties : Smelcerovic et al. (2016) assessed three N-(α-bromoacyl)-α-amino esters, including derivatives of 2-Bromo-3-methyl-1-phenylbutan-1-one, for inhibitory activity against xanthine oxidase. They found that these compounds did not show significant inhibitory effects at the tested concentration (Smelcerovic et al., 2016).

  • Lipase-Mediated Resolution : Foley et al. (2017) conducted a study on the efficiency and selectivity of lipase-mediated resolution of compounds including 2-Phenylbutan-1-ol, which is structurally similar to 2-Bromo-3-methyl-1-phenylbutan-1-one. They focused on the impact of variation in the acyl group on the resolution process (Foley et al., 2017).

  • Conformational Analysis : Wang et al. (2002) investigated (S)-(+)-1-bromo-2-methylbutane, a compound structurally related to 2-Bromo-3-methyl-1-phenylbutan-1-one, using vibrational circular dichroism (VCD). This study provided insights into the conformational stability influenced by bromine substitution (Wang et al., 2002).

  • Guest-Induced Amorphous-to-Crystalline Transformation : Wu et al. (2022) explored a solid supramolecular adsorption material for the separation of haloalkane isomers, which could include compounds like 2-Bromo-3-methyl-1-phenylbutan-1-one. This research is significant for its potential application in industrial processes (Wu et al., 2022).

properties

IUPAC Name

2-bromo-3-methyl-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCCJNBTIJWCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446136
Record name 2-bromo-3-methyl-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methyl-1-phenylbutan-1-one

CAS RN

50735-03-0
Record name 2-bromo-3-methyl-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methyl-1-phenylbutan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Chen, W Guo, Z Wang, L Hu, F Chen… - The Journal of Organic …, 2016 - ACS Publications
The reactions of p-toluenesulfonylmethyl isocyanide (TosMIC) with α-bromocarbonyl compounds leading efficiently to α-sulfonated ketones, esters, and amides were reported, in which …
Number of citations: 31 pubs.acs.org
S An, BS Park - Tetrahedron, 2018 - Elsevier
Photolysis of α-bromopropiophenones in acetonitrile results in formation of β-bromopropiophenones with good product selectivity, which can be coined as 1,2-Br shift reaction. The …
Number of citations: 3 www.sciencedirect.com
SA Amitina, IA Grigor'ev, AY Tikhonov - Russian chemical bulletin, 2006 - Springer
… 2 Bromo 3 methyl 1 phenylbutan 1 one (48.2 g, 0.2 mol) was added to the resulting hydroxylamine solution. The reaction mixture was refluxed for 13 h, MeOH was evaporated, and the …
Number of citations: 4 link.springer.com
I Kholod Zaitseva - 2014 - doc.rero.ch
The purpose of this thesis was to explore different approaches for the synthesis of advanced precursors of rhazinilam analogues. The intramolecular Michael Addition was envisaged in …
Number of citations: 3 doc.rero.ch

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